1-(4-methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol
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Overview
Description
1-(4-methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a methoxyphenyl group and a thiol group in its structure makes it a unique molecule with potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol typically involves the cyclization of 2-aminomethylpyridines with benzaldehydes and sodium benzenesulfinates. This reaction is often mediated by iodine and carried out under mild conditions, allowing for the simultaneous construction of C-N and C-S bonds . The reaction conditions are generally mild, and the starting materials are readily accessible, making this method efficient and convenient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging agents.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, its methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
1-(4-methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
1-phenylimidazo[1,5-a]pyridine-3-thiol: Lacks the methoxy group, which may result in different biological activities and binding affinities.
1-(4-chlorophenyl)imidazo[1,5-a]pyridine-3-thiol: Contains a chlorine atom instead of a methoxy group, which can alter its reactivity and interactions with biological targets.
1-(4-nitrophenyl)imidazo[1,5-a]pyridine-3-thiol: The presence of a nitro group can significantly change its electronic properties and biological activity.
The unique combination of the methoxyphenyl and thiol groups in this compound makes it a distinct compound with specific applications and mechanisms of action.
Properties
CAS No. |
1021417-97-9 |
---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.3 |
Purity |
95 |
Origin of Product |
United States |
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